molecular formula C6H2F2N2O2 B180127 5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide CAS No. 171111-70-9

5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide

Cat. No.: B180127
CAS No.: 171111-70-9
M. Wt: 172.09 g/mol
InChI Key: KPBMUSNYISGMMP-UHFFFAOYSA-N
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Description

5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide: is a chemical compound with the molecular formula C6H2F2N2O2 and a molecular weight of 172.09 g/mol It is characterized by the presence of two fluorine atoms and an oxadiazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5,6-difluorobenzo[c][1,2,5]oxadiazole with an oxidizing agent to introduce the oxide group. The reaction is usually carried out in a solvent such as methanol, and the temperature is maintained between 140-147°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxide group to other functional groups.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while substitution reactions can produce a variety of substituted oxadiazole compounds .

Scientific Research Applications

Chemistry: In chemistry, 5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials with specific properties.

Biology and Medicine: The compound’s potential biological activity is being explored for applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide involves its interaction with molecular targets through its functional groups. The fluorine atoms and the oxadiazole ring play a crucial role in its reactivity. The compound can form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions, which contribute to its biological and chemical effects .

Comparison with Similar Compounds

  • 5,6-Dichlorobenzo[c][1,2,5]oxadiazole 1-oxide
  • 5,6-Dibromobenzo[c][1,2,5]oxadiazole 1-oxide
  • 5,6-Diiodobenzo[c][1,2,5]oxadiazole 1-oxide

Comparison: Compared to its halogenated analogs, 5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it distinct from its chlorinated, brominated, and iodinated counterparts .

Properties

IUPAC Name

5,6-difluoro-3-oxido-2,1,3-benzoxadiazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2O2/c7-3-1-5-6(2-4(3)8)10(11)12-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBMUSNYISGMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=[N+](ON=C21)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide
Reactant of Route 2
5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide
Reactant of Route 3
5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide
Reactant of Route 4
5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide

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